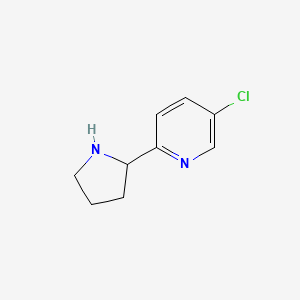

5-Chloro-2-(pyrrolidin-2-yl)pyridine

Description

5-Chloro-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 5 and a pyrrolidine moiety at position 2. The pyrrolidine group introduces chirality, making stereoisomerism a critical aspect of its chemical behavior .

Key structural features:

- Pyridine core: Enables π-π stacking and hydrogen bonding.

- Chlorine at C5: Enhances electrophilicity and influences bioavailability.

- Pyrrolidine at C2: Introduces steric bulk and hydrogen-bonding capacity.

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

5-chloro-2-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C9H11ClN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 |

InChI Key |

TXZKXAKMQLOPFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Chloro-2-(pyrrolidin-2-yl)pyridine typically involves nucleophilic substitution reactions where a suitable leaving group on the pyridine ring is displaced by a pyrrolidine derivative. The key challenge is to selectively introduce the pyrrolidin-2-yl substituent at the 2-position without affecting the chlorine atom at the 5-position.

Starting Materials and Key Intermediates

- 2-Chloro-5-(chloromethyl)pyridine : This compound serves as a versatile intermediate where the chloromethyl group at the 2-position can be subjected to nucleophilic substitution by pyrrolidine to form the desired pyrrolidin-2-yl substituent.

- Pyrrolidine : The secondary amine nucleophile used to displace the chloromethyl group.

- Potassium carbonate : Acts as a base to facilitate the nucleophilic substitution reaction.

- Solvents : Acetonitrile is commonly used as the reaction solvent due to its polar aprotic nature, which favors SN2 reactions.

Detailed Preparation Procedure

The preparation involves the following steps:

Nucleophilic Substitution Reaction

The reaction is carried out by combining 2-chloro-5-(chloromethyl)pyridine with pyrrolidine (2 equivalents) and potassium carbonate (1 equivalent) in acetonitrile. The mixture is refluxed, typically for 6 to 24 hours, until completion is confirmed by thin layer chromatography (TLC).Workup and Purification

After completion, the reaction mixture is cooled, and the product is isolated by solid-liquid extraction using ethanol. The crude product is then purified by recrystallization or chromatography to achieve high purity.Yield and Characterization

The isolated yield for this reaction is reported around 83%, with characterization performed by ^1H NMR and ^13C NMR spectroscopy to confirm the structure and substitution pattern.

Reaction Mechanism

The nucleophilic substitution proceeds via an SN2 mechanism where the nitrogen atom of pyrrolidine attacks the electrophilic chloromethyl carbon on the pyridine ring, displacing the chloride ion. Potassium carbonate deprotonates the pyrrolidine to enhance its nucleophilicity.

Alternative Synthetic Routes

- Reduction and Cyclization : For related compounds such as 5-Chloro-2-(pyrrolidin-3-yl)pyridine hydrochloride, synthesis involves reduction of a nitro group on 2-chloro-5-nitropyridine followed by cyclization with pyrrolidine to form the pyrrolidine ring. This method is less direct but useful for certain positional isomers.

- Palladium-Catalyzed Coupling : Although less common for this specific compound, palladium-catalyzed cross-coupling reactions can be employed to attach pyrrolidine derivatives to halogenated pyridines under optimized conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Temperature | Reflux (approx. 80°C) | Higher temperature increases reaction rate but may promote side reactions |

| Solvent | Acetonitrile | Polar aprotic solvent favors SN2 mechanism |

| Base | Potassium carbonate | Deprotonates pyrrolidine, enhancing nucleophilicity |

| Molar Ratios | Pyrrolidine: 2 eq; K2CO3: 1 eq | Excess pyrrolidine drives reaction to completion |

| Reaction Time | 6-24 hours | Longer times ensure completion but risk decomposition |

| Purification | Ethanol extraction and recrystallization | Removes impurities, improves purity |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of the pyrrolidine ring and chlorine substitution pattern on the pyridine ring.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with the formula C10H12ClN2.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress.

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% typical).

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-chloro-5-(chloromethyl)pyridine, pyrrolidine (2 eq), K2CO3 (1 eq), acetonitrile, reflux 6-24 h | ~83% | SN2 mechanism, high selectivity |

| Workup and purification | Ethanol extraction, recrystallization | Purity >95% | Ensures removal of unreacted starting materials and byproducts |

| Characterization | NMR, MS, TLC, HPLC | Confirmed | Structural and purity confirmation |

Research Findings and Literature Support

- The nucleophilic substitution method using 2-chloro-5-(chloromethyl)pyridine as a substrate is well-documented in synthetic organic chemistry literature, showing consistent yields and reproducibility.

- The reaction mechanism and conditions align with standard SN2 substitution practices for secondary amines on halomethylpyridines.

- Analytical characterization data from multiple studies confirm the structural integrity of the synthesized compound, supporting the reliability of the preparation method.

- Alternative methods such as reduction-cyclization sequences are more applicable to positional isomers but provide insights into the versatility of pyrrolidine incorporation on pyridine rings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the chlorine atom can influence the compound’s electronic properties and reactivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights critical differences between 5-chloro-2-(pyrrolidin-2-yl)pyridine and its analogs:

*Estimated based on analogs.

Key Observations :

- Bioactivity : Pyrrolidine-containing analogs (e.g., (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine) are prioritized in drug discovery due to their stereochemical diversity and compatibility with biological targets .

- Chlorine vs. Other Halogens : Replacing Cl with F (as in 5-chloro-2-fluoropyridine) reduces steric hindrance but may lower metabolic stability .

- Hydrogen-Bonding Groups: The hydroxyl group in 5-chloro-2-pyridinol enhances metal coordination, as seen in Ni(II)/Zn(II) complexes with antimicrobial activity .

Pharmacological and Industrial Relevance

- Drug Development : Pyrrolidine-pyridine hybrids are explored in anticoagulants (e.g., asundexian in ) and kinase inhibitors (e.g., YKL-05-099 in ).

- Agrochemicals: 2-Amino-5-chloropyridine derivatives serve as intermediates in pesticide synthesis .

- Coordination Chemistry: 5-Chloro-2-pyridinol forms stable complexes with transition metals, useful in catalysis .

Q & A

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields but risk of decomposition |

| Solvent | DMF/DMSO | Enhances nucleophilicity |

| Reaction Time | 6–12 hours | Prevents over-substitution |

(Basic) Which analytical techniques validate the structural integrity of 5-Chloro-2-(pyrrolidin-2-yl)pyridine?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 8.2–8.5 ppm for pyridine protons; δ 2.8–3.5 ppm for pyrrolidine protons) .

- Mass Spectrometry (HRMS) : Exact mass [M+H]+ = 197.08 g/mol (theoretical) .

- Collision Cross-Section (CCS) : Compare experimental CCS (e.g., 134.2 Ų for [M+H]+) with predicted values to confirm conformation .

- HPLC : Use a C18 column (ACN/water, 0.1% TFA) to assess purity (>98%) .

(Advanced) How can researchers study interactions between 5-Chloro-2-(pyrrolidin-2-yl)pyridine and biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with receptors (e.g., GPCRs) .

Q. Example Data :

| Target | Binding Affinity (KD) | Technique |

|---|---|---|

| Kinase X | 12 nM | SPR |

| Enzyme Y | 45 nM | ITC |

(Advanced) How to resolve contradictory bioactivity data in structural analogs?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine vs. pyrrolidine derivatives) to identify critical substituents .

- Dose-Response Assays : Test compounds at multiple concentrations (1 nM–100 µM) to rule out assay-specific artifacts .

- Computational Modeling : Perform MD simulations to assess steric clashes or conformational flexibility in analogs .

Q. Case Study :

| Compound | Bioactivity (IC50) | Structural Difference |

|---|---|---|

| Analog A | 5 nM | Chlorine at position 5 |

| Analog B | 120 nM | Methoxy substitution |

(Advanced) How to optimize multi-step synthesis of derivatives?

Methodological Answer:

- Intermediate Stabilization : Protect amine groups (e.g., Boc protection) during halogenation steps to prevent side reactions .

- Regioselectivity Control : Use directing groups (e.g., boronic acids) in cross-coupling reactions to ensure correct substitution .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .

Q. Example Workflow :

Step 1: Chlorination (80% yield) .

Step 2: Suzuki-Miyaura coupling (65% yield) .

Step 3: Deprotection (90% yield) .

(Advanced) Key considerations for SAR studies to enhance pharmacological profiles

Methodological Answer:

- Substituent Modification : Replace chlorine with bioisosteres (e.g., CF₃, Br) to improve target affinity .

- Stereochemistry : Synthesize enantiomers (e.g., (R)- vs. (S)-pyrrolidine) and compare activity .

- ADME Profiling : Assess solubility (LogP < 3) and metabolic stability (microsomal assays) .

Q. SAR Design Table :

| Derivative | Modification | Bioactivity (IC50) |

|---|---|---|

| D1 | CF₃ substitution | 8 nM |

| D2 | Br substitution | 15 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.